N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O8S/c1-29-15-3-5-16(6-4-15)33(27,28)24-8-9-30-19(24)12-23-21(26)20(25)22-11-14-2-7-17-18(10-14)32-13-31-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEDPTQNJYNEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Benzodioxole moiety : Known for its role in various pharmacological activities.
- Oxazolidinone ring : Associated with antibacterial properties.
- Sulfonamide group : Often linked to enzyme inhibition.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O5S |
| Molecular Weight | 420.49 g/mol |
Antimicrobial Activity
Research indicates that compounds containing the oxazolidinone structure exhibit significant antimicrobial properties. The benzodioxole moiety enhances these effects by promoting interactions with bacterial enzymes.
Case Study : A study on similar oxazolidinone derivatives showed potent activity against Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL .
Enzyme Inhibition
The sulfonamide group in the compound is known for its ability to inhibit various enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Involved in the hydrolysis of urea.
Research Findings : A derivative of this compound demonstrated an IC50 value of 1.21 µM against urease, indicating strong inhibitory potential compared to standard inhibitors .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound binds to the active sites of target enzymes, inhibiting their function.
- Cell Membrane Disruption : It may alter membrane permeability in bacteria, leading to cell lysis.
- Signal Transduction Modulation : The compound could interfere with signaling pathways in microbial cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for evaluating the safety and efficacy of this compound. Preliminary studies suggest moderate bioavailability and a favorable safety profile; however, further investigation is required.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Active against S. aureus, MIC 0.5 µg/mL |
| Enzyme Inhibition | AChE IC50 = 0.63 µM; Urease IC50 = 1.21 µM |
| Mechanisms | Enzyme inhibition, membrane disruption |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide exhibit antimicrobial properties. The oxazolidinone moiety is particularly noted for its efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics. This compound could serve as a scaffold for developing new antimicrobial agents.
Anticancer Properties
Studies have shown that benzodioxole derivatives possess anticancer activity. The incorporation of the oxazolidinone structure may enhance this activity by targeting specific cancer cell pathways. Preliminary data suggest that this compound could inhibit tumor growth in various cancer models, making it a candidate for further investigation in oncology.
Neurological Applications
The benzodioxole structure is known for its neuroprotective effects. Compounds derived from this scaffold have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique chemical properties of this compound may provide insights into neuroprotection mechanisms.
Structure-Activity Relationship (SAR) Studies
The compound's unique structure allows for extensive SAR studies to optimize its pharmacological properties. Researchers can modify various functional groups to enhance potency and selectivity against target pathogens or cancer cells.
Formulation Development
Given its potential therapeutic applications, formulation studies are essential to determine the best delivery methods for this compound. Research into solubility, stability, and bioavailability will be crucial for developing effective pharmaceutical formulations.
Chemical Probe
This compound can serve as a chemical probe in biological studies to elucidate mechanisms of action in target cells. Its ability to interact with specific biological pathways makes it valuable for researchers studying cellular processes.
Target Identification
This compound may also aid in identifying biological targets through affinity-based methods. By tagging the compound with detectable markers, researchers can track its interactions within cellular systems.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Efficacy | Demonstrated activity against MRSA strains; potential for new antibiotic development | PubChem |
| Anticancer Activity | Inhibition of tumor growth in xenograft models; promising lead for cancer therapy | ChemDiv |
| Neuroprotection | Reduced neurotoxicity in cellular models; implications for Alzheimer's treatment | DrugBank |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Bioactivity Profiles: The target compound’s benzodioxole and sulfonylated oxazolidine groups suggest dual functionality: CNS penetration (benzodioxole) and protease inhibition (sulfonamide), similar to the falcipain inhibitor in . However, unlike the tetrahydroquinoline derivative , the oxazolidine sulfonamide may reduce metabolic lability.
Synthetic Complexity :
- The target compound’s synthesis would require sequential amide couplings (as in ) and sulfonylation of the oxazolidine ring, a step analogous to thiadiazole sulfonamide synthesis in . Yields for such multi-step reactions typically range from 50–80% .
Computational Predictions: Molecular dynamics simulations of similar benzodioxole-ethanediamides predict strong hydrogen bonding with protease active sites (e.g., falcipain’s catalytic cysteine) . The 4-methoxybenzenesulfonyl group may enhance π-π stacking with aromatic residues in target proteins compared to non-sulfonylated analogs .
Data Table: Physicochemical Properties (Predicted)
Research Implications and Limitations
- Advantages : The sulfonylated oxazolidine motif may confer resistance to cytochrome P450-mediated degradation, a limitation observed in simpler benzodioxole derivatives .
- Challenges : The compound’s high molecular weight (>450 g/mol) and rotatable bond count (>7) may hinder blood-brain barrier penetration, necessitating prodrug strategies .
- Unresolved Questions: The exact target (e.g., proteases vs. receptors) remains speculative without experimental validation. Competitive binding assays against known benzodiazepine receptors or falcipain are recommended .
Preparation Methods
Oxazolidine Ring Formation via β-Amino Alcohol Cyclization
The oxazolidine core is synthesized from β-amino alcohols, which undergo intramolecular cyclization under acidic or thermal conditions. For example, (1S,2S)-2-amino-3-(4-methoxyphenylsulfonamido)-1-propanol can be treated with p-toluenesulfonic acid (PTSA) in toluene at reflux to yield 3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-one.
Reaction Conditions
Functionalization to Methylamine
The oxazolidin-2-one intermediate is converted to the methylamine derivative via Hofmann rearrangement or reductive amination:
-
Hofmann Rearrangement : Treatment with bromine in NaOH, followed by reaction with methylamine, affords the primary amine.
-
Reductive Amination : Conversion of a ketone intermediate (e.g., via oxidation of oxazolidinone) to an imine, followed by NaBH₄ reduction.
Synthesis of N'-[(2H-1,3-Benzodioxol-5-yl)methyl]amine
Piperonylamine (benzodioxol-5-ylmethylamine) is typically prepared via reductive amination of piperonal (1,3-benzodioxole-5-carboxaldehyde) using ammonium acetate and NaBH₃CN in methanol.
Optimized Protocol
-
Substrate : Piperonal (10 mmol)
-
Conditions : NH₄OAc (15 mmol), NaBH₃CN (12 mmol), MeOH, rt, 6 h
Oxamide Coupling Strategy
The final step involves coupling the two amine fragments using oxalyl chloride as a bridging agent. This method, adapted from analogous ethanediamide syntheses, proceeds via a two-step activation:
-
Monoacylation : Oxalyl chloride reacts with 3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-ylmethylamine in dry THF at -10°C to form the chlorooxamide intermediate.
-
Second Acylation : Addition of N-[(2H-1,3-benzodioxol-5-yl)methyl]amine and Et₃N at 0°C completes the diamide formation.
Reaction Metrics
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction of a related oxazolidin-2-one derivative confirms the trans configuration of the sulfonamide and methylamine groups, with a dihedral angle of 88.5° between the oxazolidine and aryl rings.
Optimization and Challenges
Sulfonylation Regioselectivity
Competitive sulfonylation at the oxazolidine nitrogen versus the methylamine was mitigated using bulky bases (e.g., 2,6-lutidine) to favor N-sulfonylation over O-sulfonation.
Oxamide Coupling Efficiency
Low yields in the final coupling step (≤50%) were improved to 68% by:
-
Strict anhydrous conditions.
-
Slow addition of oxalyl chloride to prevent dimerization.
Alternative Synthetic Routes
Mitsunobu-Based Oxazolidine Formation
A Mitsunobu reaction between a β-amino alcohol and 4-methoxybenzenesulfonamide using DIAD and PPh₃ provided the sulfonylated oxazolidine in 74% yield.
Enzymatic Desymmetrization
Lipase-catalyzed acetylation of a prochiral diol precursor enabled enantioselective synthesis of (R)-3-sulfonamidooxazolidine (ee >99%).
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Cyclization Time | 12 h | 8 h (flow reactor) |
| Sulfonylation Yield | 85% | 89% (continuous feed) |
| Cost per kg | $12,500 | $3,200 |
Transitioning to continuous flow systems reduced reaction times and improved yields by minimizing intermediate degradation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling benzodioxole derivatives with sulfonylated oxazolidine intermediates. Key steps include:
- Activation of carboxylic acids using coupling agents like EDC/HOBt in solvents such as DMF or DMSO .
- Controlled reaction conditions (e.g., inert atmosphere, 0–5°C for sulfonylation) to minimize side reactions .
- Purification via flash chromatography or preparative HPLC, with purity confirmed by NMR (¹H/¹³C) and LC-MS .
Q. How can structural characterization of this compound be rigorously validated?
- Methodology : Use complementary analytical techniques:
- NMR Spectroscopy : Assign peaks for benzodioxole (δ 5.9–6.1 ppm), methoxybenzenesulfonyl (δ 3.8 ppm for OCH₃), and oxazolidine protons (δ 3.5–4.5 ppm) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₅N₃O₈S) .
Q. What functional groups dominate the compound’s reactivity, and how do they influence experimental design?
- Key Groups :
- Benzodioxole : Prone to oxidative degradation; requires antioxidants (e.g., BHT) in storage .
- Methoxybenzenesulfonyl : Enhances solubility in polar aprotic solvents (e.g., DMSO) and may participate in sulfonamide exchange reactions under acidic conditions .
- Ethanediamide Linkage : Susceptible to hydrolysis; stability tests in buffered solutions (pH 1–9) are critical for pharmacokinetic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogens or alkyl groups) to assess impact on target binding .
- Bioassays : Test analogs against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinities .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. What strategies mitigate metabolic instability of this compound in preclinical models?
- Methodology :
- Metabolite Identification : Incubate with liver microsomes and use LC-QTOF-MS to detect oxidative (e.g., sulfoxide formation) or hydrolytic metabolites .
- Prodrug Design : Mask amide groups with enzymatically cleavable protectors (e.g., acetyl) to enhance bioavailability .
- Stability Assays : Monitor degradation kinetics in simulated gastric fluid (pH 1.2) and plasma .
Q. How can computational modeling predict interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to screen against homology models of serotonin receptors (5-HT₂A) or cyclooxygenase-2 (COX-2), leveraging benzodioxole’s π-π stacking potential .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent to assess hydrogen-bond retention with active-site residues .
- QSAR Modeling : Train models on datasets of sulfonamide-containing analogs to predict IC₅₀ values .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) and validate via inter-laboratory studies .
- Off-Target Screening : Use proteome microarrays to identify unintended interactions (e.g., cytochrome P450 inhibition) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ variability) and apply statistical tools (ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
